molecular formula C₂₂H₂₉FN₃O₉P B560571 Sofosbuvir impurity A CAS No. 1496552-16-9

Sofosbuvir impurity A

Cat. No.: B560571
CAS No.: 1496552-16-9
M. Wt: 529.45
InChI Key: TTZHDVOVKQGIBA-KHFYHRBSSA-N
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Description

Sofosbuvir impurity A is a process-related impurity found in the synthesis of Sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. This compound is identified as 1-β-D-Arabinofuranosyluracil-2-C-methyl . The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.

Preparation Methods

The synthesis of Sofosbuvir impurity A involves multiple steps, including the protection and deprotection of hydroxyl groups and the use of various reagents and conditions. The general synthetic route includes:

    Grafting a terminal hydroxyl group: of the first compound with a protective group to obtain an intermediate.

    Grafting a second protecting group: on the cyclic hydroxyl of the intermediate to obtain another intermediate.

    Removing the first protective group: to obtain a new intermediate.

    Grafting a third protecting group: on the terminal hydroxyl of the intermediate.

    Removing the third protective group: to obtain this compound.

Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from the main product .

Chemical Reactions Analysis

Sofosbuvir impurity A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Sofosbuvir impurity A is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Sofosbuvir impurity A is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is structurally related to Sofosbuvir, which inhibits the hepatitis C virus NS5B RNA-dependent RNA polymerase. Sofosbuvir is metabolized into its active form, which incorporates into the viral RNA and acts as a defective substrate, thereby inhibiting viral replication .

Comparison with Similar Compounds

Sofosbuvir impurity A can be compared with other similar compounds, such as:

    Sofosbuvir impurity B: Another process-related impurity with a different structure and properties.

    Sofosbuvir impurity C: A degradation product formed under specific conditions.

    Sofosbuvir impurity D: A by-product of the synthesis process.

The uniqueness of this compound lies in its specific structure and formation pathway, which distinguishes it from other impurities and degradation products.

Properties

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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